3-Amino-6-azaindole dihydrochloride

Description

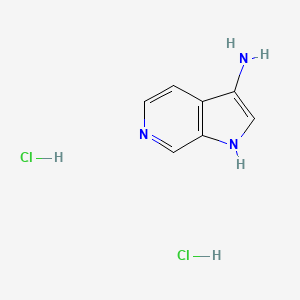

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

1H-pyrrolo[2,3-c]pyridin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3.2ClH/c8-6-3-10-7-4-9-2-1-5(6)7;;/h1-4,10H,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTXDTCCNVGFCPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=CN2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679848 | |

| Record name | 1H-Pyrrolo[2,3-c]pyridin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257535-55-9 | |

| Record name | 1H-Pyrrolo[2,3-c]pyridin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-6-azaindole dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Amino 6 Azaindole and Its Derivatives

Strategies for Pyrrolo[2,3-c]pyridine Core Construction

The construction of the 6-azaindole (B1212597) core has been approached through various synthetic routes, including the Fischer indole (B1671886) synthesis, Reissert-type procedures, Batcho-Leimgruber reaction, and Bartoli synthesis. researchgate.netresearchgate.net More contemporary methods often leverage transition-metal catalysis to achieve higher efficiency and broader substrate scope. researchgate.netnih.gov

Electrophilic [4+1]-Cyclization Approaches

A notable and scalable method for synthesizing 6-azaindoles involves the electrophilic [4+1]-cyclization of 3-amino-4-methylpyridines. researchgate.netchemrxiv.org This metal-free approach offers a significant advantage by avoiding the need for strong organolithium bases to activate the methyl group, thereby tolerating a wider array of functional groups. chemrxiv.orgenamine.net

The reaction of 3-amino-4-methylpyridines with electrophilic reagents like trifluoroacetic anhydride (B1165640) (TFAA) provides a direct route to 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles. researchgate.netchemrxiv.org This one-pot synthesis is scalable, regioselective, and does not require a catalyst. chemrxiv.org The versatility of this method is demonstrated by its application to a range of substituted 3-amino-4-methylpyridines, including those with substituents at the β-position of the pyridine (B92270) ring. digitellinc.com For instance, 3-methylamino-4-methylpyridine and 3-hydroxy-4-methylpyridine (B72547) also undergo this cyclization to form the corresponding fused pyrrolo- and furano-derivatives, respectively. chemrxiv.org

A variety of 3-amino-4-methylpyridine (B17607) derivatives have been successfully employed in this [4+1]-cyclization, as detailed in the table below.

| Precursor (3-Amino-4-methylpyridine Derivative) | Electrophile | Product |

| 3-Amino-4-methylpyridine | Trifluoroacetic anhydride (TFAA) | 2-Trifluoromethyl-3-trifluoroacetyl-6-azaindole |

| 3-Amino-4-methylpyridine | Vilsmeier-Haack reagent (VHR) | 3-Formyl-6-azaindole chemrxiv.orgchemrxiv.org |

| 3-Amino-4-methylpyridine | Difluoroacetic anhydride (DFAA) | 2-Difluoromethyl-3-difluoroacetyl-6-azaindole |

| 3-Methylamino-4-methylpyridine | Trifluoroacetic anhydride (TFAA) | N-Methyl-2-trifluoromethyl-3-trifluoroacetyl-6-azaindole chemrxiv.org |

| 3-Hydroxy-4-methylpyridine | Trifluoroacetic anhydride (TFAA) | Fused furano-pyridine derivative chemrxiv.org |

This table is based on data from multiple research findings. researchgate.netchemrxiv.orgchemrxiv.orgrsc.org

The mechanism of the [4+1]-cyclization is believed to proceed through the initial formation of a trifluoroacetylated pyridinium (B92312) salt. chemrxiv.orgdigitellinc.com This intermediate is key to activating the methyl group. digitellinc.com In a basic pyridine medium, this salt exists in equilibrium with a C-nucleophilic methylidene derivative. chemrxiv.org This methylidene intermediate is then di-trifluoroacetylated by TFAA, leading to an intermediate that subsequently cyclizes to form the 6-azaindole ring system. chemrxiv.org The formation of the pyridinium salt is a critical step, and steric hindrance from substituents at the α-position of the pyridine ring can prevent its formation, thereby halting the reaction at the trifluoroacetamide (B147638) stage. chemrxiv.orgdigitellinc.com

In the case of the Vilsmeier-Haack reaction, which also proceeds via a [4+1]-cyclization, mechanistic studies have highlighted the crucial role of in situ protonation of the in-ring nitrogen atom for methyl group activation. chemrxiv.orgchemrxiv.org

The scope of the electrophilic [4+1]-cyclization is influenced by both the pyridine substrate and the electrophilic partner. researchgate.netchemrxiv.org While β-substituted 3-amino-4-methylpyridines are generally well-tolerated, α-substituted analogs often fail to cyclize due to steric hindrance. chemrxiv.orgdigitellinc.com To overcome this limitation, α-substituted 3-amino-4-methylpyridines can be pre-converted to their corresponding alkyl pyridinium salts, which then smoothly undergo cyclization. digitellinc.com

The choice of electrophile also dictates the outcome of the reaction. Trifluoroacetic anhydride (TFAA) and difluoroacetic anhydride (DFAA) have proven effective in this transformation. researchgate.netrsc.org The Vilsmeier-Haack reagent (VHR) also facilitates the assembly of the 6-azaindole system, typically leading to 3-formyl-6-azaindoles. chemrxiv.orgchemrxiv.org However, other anhydrides like trichloroacetic anhydride (TCAA) have been less successful. researchgate.netrsc.org

The following table summarizes the impact of different electrophiles on the cyclization of 3-amino-4-methylpyridine.

| Electrophilic Component | Outcome |

| Trifluoroacetic anhydride (TFAA) | Successful cyclization to 2-trifluoromethyl-3-trifluoroacetyl-6-azaindole researchgate.netchemrxiv.org |

| Difluoroacetic anhydride (DFAA) | Successful cyclization researchgate.netrsc.org |

| Vilsmeier-Haack reagent (VHR) | Successful cyclization to 3-formyl-6-azaindole chemrxiv.orgchemrxiv.org |

| Trichloroacetic anhydride (TCAA) | Unsuccessful cyclization researchgate.netrsc.org |

| Acetic anhydride (Ac₂O) | Unsuccessful cyclization chemrxiv.org |

This data is compiled from various studies on the subject. researchgate.netchemrxiv.orgchemrxiv.orgrsc.org

Palladium-Catalyzed Cyclization Reactions

Palladium catalysis offers a powerful and versatile platform for the synthesis of the pyrrolo[2,3-c]pyridine core. researchgate.net One prominent strategy involves the direct annulation of ortho-chloroaminopyridines with aldehydes. dntb.gov.ua Another approach utilizes a cascade C-N cross-coupling/Heck reaction between amino-o-bromopyridines and alkenyl bromides, providing access to all four azaindole isomers. unl.pt

The Sonogashira coupling reaction is another widely used palladium-catalyzed method. organic-chemistry.orgnih.gov This typically involves the coupling of amino-halopyridines with terminal alkynes, followed by a cyclization step. nih.gov For instance, the reaction of 3,4-dibromopyridine (B81906) with alkynes, followed by a tandem C-N coupling and cyclization with amines, yields 6-azaindoles. organic-chemistry.orgnbuv.gov.ua

Reductive Cyclization Strategies

Reductive cyclization presents another effective route to the 6-azaindole scaffold. A common approach involves the reaction of nitropyridines with a vinyl Grignard reagent, a variant of the Bartoli indole synthesis. researchgate.net An alternative two-step method involves the reaction of 4-methyl-3-nitropyridines with dimethylformamide dimethyl acetal (B89532) (DMFDMA) to form enamines, which then undergo reductive cyclization to yield the pyrrolo[2,3-c]pyridine core with high yields. nbuv.gov.ua

Multi-Component Reactions for Azaindole Scaffolds

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, enabling the construction of complex molecular architectures in a single, efficient step. rsc.org For the synthesis of azaindole scaffolds, MCRs offer a streamlined approach to generate structural diversity.

One notable example is the catalyst- and solvent-free three-component Mannich-type reaction. This method brings together a 7-azaindole (B17877), an aromatic aldehyde, and a heterocyclic amine to produce 7-azagramine analogues in good to excellent yields. rhhz.net The reaction proceeds efficiently at elevated temperatures (80-85 °C) and is tolerant of a range of functional groups on the aldehyde component. rhhz.net

Indium-catalyzed MCRs have also proven valuable. For instance, indium(III) chloride can catalyze the reaction of aromatic aldehydes, 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile, and either dimedone or indane-1,3-dione to form fused 7-azaindole derivatives. uc.pt These reactions lead to the formation of dihydro-7-azaindoles, which can be subsequently aromatized. uc.pt

Furthermore, a three-component reaction involving isocyanoacetamide, an amine, and an aldehyde in toluene (B28343) can construct a pyrrolidinone-fused azaindoline structure. nih.gov This particular MCR is noteworthy for its high degree of bond formation in a single, heat-promoted step. nih.gov

The table below summarizes key aspects of these multi-component reactions for synthesizing azaindole derivatives.

| Reaction Type | Components | Key Features |

| Mannich-type | 7-azaindole, Aromatic aldehyde, Heterocyclic amine | Catalyst- and solvent-free, High efficiency rhhz.net |

| Indium-catalyzed | Aromatic aldehyde, Aminopyrrole derivative, Active methylene (B1212753) compound | Forms fused dihydro-7-azaindoles uc.pt |

| Isocyanide-based | Isocyanoacetamide, Amine, Aldehyde | Complexity-generating, Heat-promoted nih.gov |

Introduction and Functionalization of the C3-Amino Group

The C3-amino group is a critical pharmacophore in many biologically active 6-azaindole derivatives. Its introduction and subsequent modification are key steps in the synthesis of these compounds.

Specific Methods for 3-Amino Group Installation

Several methods have been developed for the direct introduction of an amino group at the C3 position of the 6-azaindole ring. One approach involves the electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines. chemrxiv.orgresearchgate.netrsc.org This strategy has been successfully employed to synthesize 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles. researchgate.netrsc.org The reaction is sensitive to the steric environment around the pyridine nitrogen. chemrxiv.org

Another strategy involves the dilithiation of 3-amino-4-picoline followed by condensation with carboxylic esters, which provides a direct route to 2-substituted 6-azaindoles. nih.gov The Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines has also been optimized to produce 3-formyl-6-azaindoles in good yields. chemrxiv.orgchemrxiv.org

The synthesis of unprotected 3-aminoindoles has been achieved through a two-step process starting from the reaction of indoles with nitrostyrene (B7858105) in the presence of phosphorous acid, followed by reaction with hydrazine (B178648) hydrate. mdpi.com While this method focuses on indoles, the principles may be adaptable to azaindole systems.

Post-Synthetic Modifications of the Amino Functionality

Once the 3-amino-6-azaindole (B3030933) core is established, the amino group can be further functionalized to explore structure-activity relationships. Standard acylation reactions can be employed to introduce various acyl groups. For instance, the reaction of azaindoles with acyl chlorides in the presence of a Lewis acid like aluminum chloride can provide C3-acylated products. researchgate.net

Cross-coupling reactions are also widely used to modify the azaindole scaffold, although these are more commonly performed on halogenated positions rather than directly on the amino group. However, the amino group can direct C-H activation at other positions of the ring system, enabling further functionalization. researchgate.net For example, a formyl group at the C3 position of an azaindole can direct C4-arylation using a palladium catalyst and a transient directing group like glycine. mdpi.com

Dihydrochloride (B599025) Salt Formation in Research Synthesis

In the context of research and development, 3-amino-6-azaindole is often prepared and handled as its dihydrochloride salt. xinchem.comavantorsciences.com This salt form offers several practical advantages over the freebase.

Strategies for Salt Formation and Purification in Research

The dihydrochloride salt of 3-amino-6-azaindole is typically formed by treating a solution of the freebase with hydrochloric acid. xinchem.com For example, after a synthesis, the reaction mixture can be adjusted to a pH of 2 using an HCl/dioxane solution, causing the dihydrochloride salt to precipitate. chemrxiv.org

Purification of the resulting salt is often achieved through recrystallization. chemrxiv.org Methanol is a commonly used solvent for this purpose. chemrxiv.org The general procedure involves dissolving the crude salt in a minimal amount of hot solvent and allowing it to cool slowly, which promotes the formation of pure crystals. The purified solid can then be collected by filtration, washed with a non-polar solvent like THF, and dried. chemrxiv.org

Another method for salt formation involves dissolving the crude product in a solvent like diethyl ether and adding aqueous HCl dropwise until precipitation is complete. acs.org The solid is then isolated by filtration and washed. acs.org

Impact on Handling and Storage for Research Applications

The dihydrochloride salt of 3-amino-6-azaindole exhibits improved physical properties that are beneficial for laboratory handling and storage. It is typically a white to pale yellow solid powder with high solubility in water and solubility in many organic solvents. xinchem.com This enhanced solubility is advantageous for preparing stock solutions for biological screening and other research applications.

In terms of stability, the dihydrochloride salt is relatively stable in air. xinchem.com However, it is noted to be photosensitive and may undergo reactions upon exposure to bright light. xinchem.com Therefore, it is recommended to store the compound in a well-closed container, protected from light, at ambient temperature. avantorsciences.comcdnisotopes.com The use of personal protective equipment, such as gloves and safety glasses, is advised when handling the solid to avoid contact with skin and eyes and to prevent inhalation of dust. cdnisotopes.com

Chemical Transformations and Derivatization of 3 Amino 6 Azaindole for Research Purposes

Reactions at the 3-Amino Position

The 3-amino group on the 6-azaindole (B1212597) core is a key handle for introducing diversity. As a primary amine, it readily undergoes a variety of chemical transformations that are fundamental to the construction of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.

Acylation and Sulfonamide Formation for Diverse Libraries

Similarly, the formation of sulfonamides from the 3-amino group is a widely used tactic in medicinal chemistry to introduce a stable, electron-withdrawing group with a tetrahedral geometry that can act as a hydrogen bond acceptor. thieme-connect.comekb.eg The general synthesis involves reacting the amine with a sulfonyl chloride in the presence of a base. On related azaindole scaffolds, such as a 2-iodo-5-azaindole derivative, a sulfonamide was successfully formed following the deprotection of a Boc-protected amine. nih.gov The synthesis of sulfonamide derivatives of 7-azaindole (B17877) has also been reported, highlighting the feasibility of this transformation across the azaindole family. researchgate.net

These reactions are critical for library synthesis, as a wide variety of acyl chlorides, sulfonyl chlorides, and carboxylic acids (via amide coupling) can be employed to rapidly generate a large number of distinct analogues from a single starting material.

Alkylation and Arylation Reactions for Scaffold Decoration

Direct alkylation or arylation of the 3-amino group to form secondary or tertiary amines is another potential route for scaffold decoration. However, these reactions are less frequently reported in the literature for 3-amino-6-azaindole (B3030933) compared to N-acylation or reactions on the heterocyclic core. Alkylation on the azaindole system often preferentially occurs at the pyrrole (B145914) nitrogen (N-1) or the pyridine (B92270) nitrogen (N-6), depending on the reaction conditions. pitt.edu

Enzymatic alkylation, such as prenylation catalyzed by prenyltransferases, has been shown to functionalize azaindole-containing substrates, demonstrating a biocatalytic approach to scaffold decoration. nih.gov While direct C-N cross-coupling reactions on the 3-amino group are conceivable, the literature more commonly describes these reactions for arylating the heterocyclic core itself.

Functional Group Interconversions for MedChem Investigations

For more profound structural modifications, the 3-amino group can be completely replaced with other functional groups through functional group interconversion. A powerful method for this is the Sandmeyer reaction, which proceeds via an intermediate diazonium salt. wikipedia.orgorganic-chemistry.org The 3-amino-6-azaindole can be converted to its corresponding diazonium salt using a diazotizing agent like sodium nitrite (B80452) in an acidic medium. google.comyoutube.com

This highly reactive intermediate can then be treated with various reagents, typically copper(I) salts, to introduce a range of substituents. For example, treatment with copper(I) chloride or copper(I) bromide yields the corresponding 3-chloro or 3-bromo-6-azaindole. Similarly, using copper(I) cyanide introduces a nitrile group. wikipedia.org There are documented instances of diazotization reactions being performed on related amino-azaindole structures, underscoring the applicability of this method. thieme-connect.desioc-journal.cn This two-step sequence dramatically expands the synthetic possibilities, converting the amino group into a versatile halide or cyano handle that can participate in further transformations, such as cross-coupling reactions.

Regioselective Functionalization of the Azaindole Core

Beyond the 3-amino group, the azaindole nucleus itself offers several positions for functionalization. The ability to selectively modify the pyridine or pyrrole ring is crucial for fine-tuning the electronic and steric properties of the molecule.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring of the 6-azaindole core is an electron-deficient system, making it inherently less reactive towards electrophilic aromatic substitution compared to a benzene (B151609) ring. nih.govtugraz.at Reactions often require harsh conditions, and protonation of the pyridine nitrogen in acidic media further deactivates the ring. pitt.edutugraz.at

A common strategy to overcome this low reactivity is the formation of an N-oxide at the pyridine nitrogen. The N-oxide group activates the ring, facilitating electrophilic attack. For instance, direct functionalization at the 6-position of 7-azaindole, which is typically difficult, becomes facile after N-oxidation, enabling reactions like halogenation via a Reissert-Henze type mechanism. pitt.edu While specific examples for 6-azaindole are sparse in academic literature, the existence of compounds like 3-nitro-6-azaindole suggests that nitration of the core is achievable, likely on the pyridine ring, although the specific conditions are not detailed. chemicalbook.com

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Stille) at Distinct Positions

Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for the regioselective functionalization of the azaindole core. nih.govatlanchimpharma.com These reactions typically require a halide (or triflate) handle on the ring, which can be introduced at specific positions.

The Suzuki-Miyaura reaction is frequently employed to form carbon-carbon bonds by coupling a halo-azaindole with a boronic acid or ester. This reaction has been used to introduce aryl and heteroaryl groups at various positions of the azaindole scaffold, including C3, C5, and C6. nih.govresearchgate.netacs.org For example, a one-pot, sequential Suzuki-Miyaura coupling on a 3-iodo-6-chloro 7-azaindole precursor allowed for the selective synthesis of C3,C6-diaryl derivatives. acs.org

The Sonogashira reaction , which couples a terminal alkyne with an aryl halide, is another cornerstone in azaindole chemistry. nih.govorganic-chemistry.org It is often used in the initial construction of the azaindole ring system from aminohalopyridine precursors but is equally valuable for derivatizing a pre-formed halo-azaindole core, introducing alkynyl substituents that can be further elaborated. researchgate.net

The Stille reaction , involving the coupling of an organostannane with an organohalide, has also been applied to azaindole systems. For example, it was used to synthesize 3-(5-azaindolyl)-5-indolyl maleimides from a 3-trimethylstannyl-5-azaindole precursor. researchgate.net

Other cross-coupling reactions, such as the Heck reaction (coupling with an alkene) unl.pt and the Buchwald-Hartwig amination (coupling with an amine), further expand the toolkit for modifying the azaindole core at distinct positions, enabling the synthesis of complex and highly functionalized molecules.

The table below summarizes examples of cross-coupling reactions on azaindole scaffolds.

| Reaction Type | Azaindole Substrate | Coupling Partner | Catalyst/Conditions | Product Position | Reference |

| Suzuki-Miyaura | 3-Iodo-6-chloro-7-azaindole | Phenyl boronic acid | Pd₂(dba)₃ / SPhos, Cs₂CO₃ | C3 | acs.org |

| Suzuki-Miyaura | 3-Iodo-5-azaindole | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ | C3 | nih.gov |

| Sonogashira | 5-Chloro-3-iodo-2-aminopyridine | Alkyne | Pd(PPh₃)₂Cl₂ / DABCO | Forms 2-iodo-5-azaindole core | nih.gov |

| Stille | 1-Boc-3-trimethylstannyl-5-azaindole | Indole (B1671886) bromomaleimide | - | C3 | researchgate.net |

| Heck | 4-Amino-3-bromopyridine | α-Bromostyrene | Pd₂(dba)₃ / XPhos | Forms 5-azaindole (B1197152) core | unl.pt |

Oxidation Strategies and Subsequent Functionalization

The oxidation of the azaindole scaffold presents a valuable method for introducing new functional groups and altering the electronic properties of the molecule. While specific literature on the direct oxidation of 3-amino-6-azaindole is not abundant, strategies can be inferred from the known reactivity of related azaindole isomers and other nitrogen-containing heterocycles.

One common oxidation strategy for azaindoles involves the formation of an N-oxide on the pyridine ring nitrogen. For instance, the oxidation of 3-iodo-7-azaindole using reagents like meta-chloroperoxybenzoic acid (mCPBA) successfully yields the corresponding N-oxide. acs.org This N-oxide is an activated intermediate that can facilitate subsequent nucleophilic substitution reactions. For example, treatment of an N-oxidized azaindole with phosphorus oxychloride (POCl₃) can introduce a chlorine atom onto the pyridine ring, which can then be used in cross-coupling reactions. nih.gov

The amino group at the C3-position and the pyrrole ring are also potential sites for oxidative reactions, although these transformations can be more complex and may require careful control of reaction conditions to achieve selectivity. For the related compound 3-amino-6-bromo-7-hydroxy-4-azaindole, oxidation has been noted to potentially yield hydroxylated derivatives, suggesting that the bicyclic core can undergo oxidative functionalization.

| Oxidation Strategy | Reagent Example | Potential Intermediate/Product | Subsequent Functionalization |

| Pyridine N-Oxidation | mCPBA | 6-Azaindole N-oxide | Nucleophilic substitution (e.g., chlorination with POCl₃) |

| Core Hydroxylation | Hydrogen Peroxide | Hydroxylated azaindole | Further derivatization of the hydroxyl group |

This table represents potential oxidation strategies based on the reactivity of related azaindole compounds.

Diversification Strategies for Advanced Compound Libraries

The creation of diverse chemical libraries based on the 6-azaindole scaffold is a primary focus in drug discovery. pharmablock.comresearchgate.net Several robust synthetic strategies have been developed to introduce a wide range of substituents at various positions of the ring system, enabling the systematic exploration of structure-activity relationships (SAR). acs.org

A powerful approach involves the construction of the 6-azaindole core from substituted pyridines. One such method is the electrophilic [4+1]-cyclization of 3-amino-4-methylpyridines. rsc.orgchemrxiv.org By treating these pyridines with reagents like trifluoroacetic anhydride (B1165640) (TFAA), Vilsmeier-Haack reagent, or difluoroacetic anhydride (DFAA), a variety of functionalized 2- and 3-substituted 6-azaindoles can be synthesized in a scalable, one-pot, and metal-free manner. chemrxiv.orgchemrxiv.org For example, using the Vilsmeier-Haack reagent leads to the formation of 3-formyl-6-azaindoles, which are valuable building blocks for further modifications. chemrxiv.org

Another key strategy is the direct functionalization of the pre-formed 6-azaindole ring. The dilithiation of 3-amino-4-picoline with sec-butyllithium (B1581126) generates a dianion intermediate that can be condensed with a wide range of carboxylic esters. nih.gov This one-step process efficiently yields a library of diverse 2-substituted 6-azaindoles. nih.gov

Furthermore, metal-catalyzed cross-coupling reactions are extensively used to diversify the azaindole scaffold. nih.gov Reactions such as the Suzuki-Miyaura coupling allow for the introduction of various aryl or heteroaryl groups at halogenated positions of the ring. nih.gov Similarly, the Sonogashira coupling enables the attachment of alkyne-containing moieties. mdpi.com These methods provide access to complex, multi-substituted azaindole derivatives that are crucial for building advanced compound libraries for high-throughput screening. researchgate.net

| Diversification Strategy | Key Reagents/Catalysts | Position(s) Functionalized | Type of Diversity Introduced |

| Electrophilic Cyclization | TFAA, Vilsmeier-Haack reagent | C2, C3 | Trifluoromethyl, trifluoroacetyl, formyl groups |

| Condensation with Esters | sec-BuLi, Carboxylic Esters | C2 | Alkyl and aryl substituents |

| Suzuki-Miyaura Coupling | Palladium catalysts, Boronic acids | Halogenated positions (e.g., C3, C6) | Aryl, heteroaryl groups |

| Sonogashira Coupling | Palladium/Copper catalysts, Terminal alkynes | Halogenated positions | Alkynyl, triazole, quinoxaline (B1680401) moieties |

| Buchwald-Hartwig Coupling | Palladium catalysts, Amines | Halogenated positions (e.g., C4) | Substituted amino groups |

This table summarizes key methods for diversifying the 6-azaindole scaffold for compound library generation. acs.orgchemrxiv.orgchemrxiv.orgnih.gov

Applications in Advanced Chemical and Biological Research

3-Amino-6-azaindole (B3030933) as a Key Building Block in Complex Molecule Synthesis

The 6-azaindole (B1212597) framework is a valuable and versatile starting point for the synthesis of more complex molecules, particularly in the realm of drug discovery. chemrxiv.org While 7-azaindoles are the most frequently utilized isomer in drug discovery, 6-azaindoles are the second most common, indicating their significant role in the field. pharmablock.com

3-Amino-6-azaindole is a foundational component in the creation of a wide array of bioactive molecules and potential drug candidates. cymitquimica.comchemrxiv.org The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, system is actively utilized in early-stage drug discovery programs. chemrxiv.org For instance, derivatives such as 3-formyl-6-azaindoles are valuable building blocks that can be directly incorporated into promising bioactive compounds or chemically transformed into other useful derivatives. chemrxiv.org

The synthesis of various substituted 6-azaindoles demonstrates the scaffold's versatility. An efficient method has been developed for preparing 6-azaindoles that have a 3-formyl group, starting from commercially available materials. chemrxiv.org Another disclosed method allows for the scalable and efficient synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles from 3-amino-4-methylpyridines. chemrxiv.org Furthermore, research into substituted 4- and 6-azaindole-3-carboxamide derivatives has identified compounds with potent inhibitory activity against renin, showcasing the scaffold's potential in developing treatments for hypertension. researchgate.net The molecular structure of the 3-amino-6-azaindole core, featuring an amine functional group, allows for various chemical reactions, including nucleophilic and electrophilic substitutions, making it a highly adaptable precursor for creating diverse molecular libraries. cymitquimica.com

Fragment-Based Drug Discovery (FBDD) is a well-established strategy for identifying lead compounds in drug development, and azaindole scaffolds are particularly well-suited for this approach. mdpi.comnih.govresearchgate.net FBDD involves screening small, low-molecular-weight compounds, or "fragments," for their ability to bind to a biological target. nih.govresearchgate.netnih.gov The 6-azaindole structure represents an ideal fragment due to its compact size and rich chemical features.

The utility of the broader azaindole class in FBDD is well-documented. For example, two approved cancer drugs containing the 7-azaindole (B17877) scaffold, Vemurafenib and Venetoclax, were discovered using an FBDD strategy. pharmablock.com This success highlights the potential of azaindole isomers, including 6-azaindole, as effective starting points in fragment-based campaigns. In one specific application, FBDD was used to identify 6-azaindazoles (a closely related scaffold) as inhibitors of bacterial DNA ligase, a target for new antibacterial therapies. nih.gov The process involves using structural biology techniques like X-ray crystallography to understand how the fragment binds to the target, guiding the subsequent chemical optimization to create more potent molecules. nih.gov

Exploration in Target-Oriented Medicinal Chemistry Research (Pre-clinical Focus)

In preclinical research, 3-amino-6-azaindole and its derivatives are extensively explored for their potential to modulate the activity of specific biological targets, most notably protein kinases.

The azaindole scaffold is particularly valuable in the design of kinase inhibitors. pharmablock.commdpi.com Kinases are a critical class of enzymes that play a central role in cellular signaling, and their dysregulation is implicated in numerous diseases, especially cancer. sci-hub.se Azaindoles are structurally similar to the adenine (B156593) portion of adenosine (B11128) triphosphate (ATP), the molecule that kinases use as a phosphate (B84403) donor. pharmablock.com This mimicry allows azaindole-based compounds to bind to the ATP-binding site of kinases, thereby inhibiting their function. mdpi.comnih.gov The addition of the nitrogen atom in the pyridine (B92270) ring of the azaindole structure creates opportunities for hydrogen bond interactions within the ATP active site, which can enhance binding affinity and selectivity. mdpi.com

Research has identified several specific protein kinases that are inhibited by 6-azaindole derivatives. These inhibitors typically function in an ATP-competitive manner, meaning they compete with ATP for binding to the kinase's active site. nih.govnih.gov

For example, one azaindole derivative was identified as a potent and highly selective inhibitor of Rho-kinase (ROCK), a target implicated in cardiovascular diseases like hypertension. nih.gov In another study, a high-throughput screening campaign led to the discovery of an azaindole-based compound, BAY-405, which acts as an inhibitor of MAP4K1, a potential target for cancer immunotherapy. nih.gov While the 6-azaindole isomer has been explored against various kinases, in some cases, other isomers have shown greater potency. For instance, in the development of inhibitors for DYRK1A, 6-azaindole derivatives were found to be considerably less active than their 7-azaindole counterparts. mdpi.com Similarly, when modifying an indazole-based inhibitor of CDK8, placing a nitrogen atom at the 6-position led to a significant drop in potency. acs.org

| Kinase Target | Inhibitor Class | Reported Activity (IC₅₀) | Inhibition Mechanism | Source |

|---|---|---|---|---|

| ROCK-1 | Azaindole derivative | 0.6 nM | ATP-competitive | nih.gov |

| ROCK-2 | Azaindole derivative | 1.1 nM | ATP-competitive | nih.gov |

| MAP4K1 | Azaindole-based (BAY-405) | 11 nM | ATP-competitive | nih.gov |

| c-Met | N-nitrobenzenesulfonyl-4-azaindoles | 20-70 nM | Not specified | mdpi.com |

| CDK8 | 6-azaindazole derivative | Significant drop in potency | Not specified | acs.org |

The effectiveness of the 6-azaindole scaffold in kinase inhibitor design is rooted in its specific structural features, which can be rationally exploited. X-ray crystallography studies provide crucial insights into how these inhibitors bind to the kinase active site, enabling structure-based design of more potent and selective molecules. mdpi.com

A key feature is the ability of the pyrrolo-pyridine core to act as a "hinge-binding motif." nih.gov The hinge region of a kinase connects its N- and C-lobes and is a critical anchoring point for ATP and competitive inhibitors. The azaindole scaffold can form crucial hydrogen bonds with the backbone of this hinge region. nih.gov For example, the nitrogen atom in the pyridine ring and the NH group of the pyrrole (B145914) ring can act as hydrogen bond acceptors and donors, respectively, securing the inhibitor in the ATP pocket. mdpi.comsci-hub.se

Furthermore, the C3 position of the 6-azaindole ring often points towards the solvent-exposed region of the ATP binding site, making it an ideal point for chemical modification to fine-tune properties like selectivity and metabolic stability without disrupting the crucial hinge-binding interactions. nih.gov Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, have been used to analyze 6-azaindole derivatives, revealing that specific substitutions and properties like electrostatic and hydrophobic interactions play a significant role in determining their inhibitory activity. researchgate.net

Development of Agents for Receptor Binding and Enzyme Inhibition Studies

The 6-azaindole nucleus is a prominent feature in the design of potent and selective ligands for a variety of receptors and enzymes. Its ability to form crucial hydrogen bonds, similar to the purine (B94841) system, makes it an excellent scaffold for kinase inhibitors. mdpi.com

Derivatives of 4- and 6-azaindole have been synthesized and optimized through structure-based drug design to be powerful inhibitors of the aspartyl protease renin, an important target for controlling hypertension. nih.gov Guided by X-ray crystallography, researchers have developed 6-azaindole-3-carboxamides with significant potency. For instance, the strategic replacement of the indole (B1671886) core with a 6-azaindole moiety has led to compounds with remarkable renin inhibition, with the most potent showing an IC₅₀ value of 1.3 nM. nih.gov

In the realm of kinase inhibition, azaindole derivatives have been investigated as inhibitors for numerous kinases, including DYRK1A, c-Met, and Aurora kinases. mdpi.com The nitrogen atom in the pyridine ring of the azaindole structure enhances its ability to interact with the ATP binding site of kinases. researchgate.netmdpi.com For example, 3,5-diarylated-7-azaindoles have been developed as selective inhibitors of the DYRK1A family of kinases. mdpi.com Similarly, 6-azaindole derivatives have been explored for their inhibitory activity, although in some studies they were found to be less active than their 7-azaindole counterparts against certain targets. mdpi.com

The versatility of the azaindole scaffold extends to opioid receptors. Novel opioid ligands incorporating an azaindole moiety at the C6-position of an epoxymorphinan skeleton have been synthesized. nih.gov These compounds maintained excellent binding affinity for the mu opioid receptor (MOR), with some analogues exhibiting subnanomolar binding affinities. nih.gov Computational docking studies suggested that the azaindole group interacts with residues L219 and E229 in the receptor's binding domain. nih.gov

Furthermore, azaindole derivatives have been identified as potent inhibitors of Adaptor Associated Kinase 1 (AAK1), a target for antiviral drug development. Optimization of a 7-azaindole lead compound yielded novel pyrrolo[2,3-b]pyridines with high affinity for AAK1 (KD = 53 nM for the initial hit) and improved activity against viruses like dengue and Ebola. nih.gov

| Target Enzyme/Receptor | Azaindole Series | Key Findings | Reference |

| Renin | 6-Azaindole-3-carboxamides | Potent inhibition with IC₅₀ as low as 1.3 nM. | nih.gov |

| Mu Opioid Receptor (MOR) | C6-substituted Azaindoles | Subnanomolar binding affinities observed. | nih.gov |

| DYRK1A Kinase | 3,5-diarylated-7-azaindoles | Showed relative selectivity for the DYRK1A family. | mdpi.com |

| Adaptor Associated Kinase 1 (AAK1) | Pyrrolo[2,3-b]pyridines (7-azaindoles) | Initial hit compound showed a KD of 53 nM. | nih.gov |

Scaffolding in Multi-Target Directed Ligand (MTDL) Design

The concept of multi-target directed ligands (MTDLs) aims to address complex diseases by modulating multiple biological targets simultaneously. The azaindole scaffold is particularly well-suited for MTDL design due to its versatile chemical nature and its ability to interact with diverse protein targets. researchgate.netacs.org

In the field of neuroscience, researchers have explored azaindole-based MTDLs for the treatment of depression. mdpi.com A novel series of 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives was designed to have combined effects on the serotonin (B10506) (5-HT₁ₐ) and dopamine (B1211576) (D₂) receptors, as well as the serotonin (SERT), norepinephrine (B1679862) (NET), and dopamine (DAT) transporters. mdpi.com

One lead compound from this series, compound 11 , demonstrated high affinity for the D₂ receptor (Kᵢ = 51.0 nM) and the serotonin transporter (SERT, Kᵢ = 9.2 nM), along with moderate affinity for the 5-HT₁ₐ receptor (Kᵢ = 128.0 nM) and DAT (Kᵢ = 288.0 nM). mdpi.com Another compound, 4 , showed a desirable binding profile for the monoamine transporters SERT (Kᵢ = 47.0 nM) and NET (Kᵢ = 167.0 nM). mdpi.com These findings highlight the potential of the azaindole core as a template for developing next-generation antidepressants with a multi-target mechanism of action. mdpi.combohrium.com The replacement of an indole moiety with 7-azaindole was a strategic choice to potentially enhance binding affinity for the 5-HT₁ₐ receptor. researchgate.netmdpi.com

| Compound | Target | Binding Affinity (Kᵢ, nM) | Reference |

| Compound 11 | 5-HT₁ₐ Receptor | 128.0 | mdpi.com |

| D₂ Receptor | 51.0 | mdpi.com | |

| SERT | 9.2 | mdpi.com | |

| DAT | 288.0 | mdpi.com | |

| Compound 4 | SERT | 47.0 | mdpi.com |

| NET | 167.0 | mdpi.com |

Investigation of Structure-Activity Relationships (SAR) in Research

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure translates into biological activity. The azaindole skeleton has been the subject of extensive SAR investigations to optimize ligand potency and selectivity. researchgate.netmdpi.com

In the development of renin inhibitors, SAR studies on 4- and 6-azaindole-3-carboxamides revealed that the position of the nitrogen atom within the indole ring, along with substitutions on the scaffold, significantly impacts inhibitory potency. nih.gov These studies, aided by X-ray crystallography, allowed for the rational design of derivatives with improved binding to the renin active site. nih.gov

For synthetic cannabinoid receptor agonists, systematic SAR studies have been conducted on amino acid-derived indole, indazole, and 7-azaindole-3-carboxamides. nih.gov These studies identified key relationships: for a given core structure, tert-leucinamide derivatives generally showed higher binding affinity and potency than valinamide (B3267577) or phenylalaninamide derivatives. nih.gov Regarding the heterocyclic core, indazoles typically exhibited greater affinity and potency than indoles, which in turn were superior to 7-azaindoles for cannabinoid receptors. nih.gov

In the context of kinase inhibitors, SAR exploration has shown that substituents at specific positions of the azaindole ring can dramatically alter biological activity. For instance, modifications at the C3 position have been found to boost potency and selectivity against various kinases. Similarly, in the pursuit of AAK1 inhibitors, a screening of structurally diverse compounds identified a 7-azaindole derivative as a potent starting point, which was then optimized through systematic structural modifications to enhance affinity and antiviral efficacy. nih.gov

Potential in Material Science and Diagnostic Research

The applications of azaindole derivatives extend beyond pharmacology into the realms of material science and diagnostics, leveraging their unique electronic and binding properties.

Organic semiconductors are a class of materials based on π-bonded molecules and polymers, offering advantages like low cost and flexibility over traditional inorganic semiconductors. cas.org These materials often contain heteroatoms such as nitrogen and sulfur within their π-conjugated systems. cas.org The 6-azaindole structure, being a nitrogen-containing heterocyclic compound with a π-electron system, possesses the fundamental characteristics that make it a candidate for exploration in organic semiconductor research. While specific studies on 3-amino-6-azaindole dihydrochloride (B599025) for this purpose are not prominent, the general class of azaindoles and their derivatives are of interest for creating novel organic electronic materials. Their ability to be chemically modified allows for the fine-tuning of electronic properties, which is crucial for applications in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). cas.org

The development of potent and selective ligands for biological targets inherently makes these compounds valuable tools for diagnostic and research assays. Azaindole derivatives, with their demonstrated ability to bind with high affinity to specific enzymes and receptors, are suitable for use in various biochemical assays. For example, radiolabeled or fluorescently tagged azaindole ligands can be used in competitive binding assays to screen for new bioactive molecules or to quantify receptor density in tissues. nih.gov The KINOMEscan™ platform, which measures the binding of a compound against a large panel of kinases, has been used to profile the selectivity of azaindole-based inhibitors, demonstrating their utility in characterizing drug-target interactions. nih.gov The specific binding properties of these compounds are essential for developing reliable and sensitive assays for both basic research and clinical diagnostics.

Q & A

Q. What are the recommended synthetic routes for preparing 3-Amino-6-azaindole dihydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization of substituted pyridines followed by amination and hydrochlorination. For example, analogous compounds like methyl 3-amino-1,2,3,4-tetrahydroquinoline-6-carboxylate dihydrochloride are synthesized via reductive amination under acidic conditions, with pH and temperature control critical for purity . Optimization strategies include:

- Using inert atmospheres to prevent oxidation.

- Adjusting stoichiometry of HCl during salt formation to avoid over-acidification.

- Purification via recrystallization (e.g., ethanol/water mixtures) to remove unreacted intermediates.

Table 1 : Key Reaction Parameters

| Step | Temperature (°C) | Solvent | Catalyst | Yield (%) |

|---|---|---|---|---|

| Cyclization | 80–100 | Toluene | Pd/C | 65–75 |

| Amination | 25–40 | MeOH | - | 80–90 |

| Salt Formation | 0–5 (ice bath) | HCl/EtOH | - | >95 |

Q. What spectroscopic and chromatographic methods are most effective for characterizing purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms proton environments and carbon frameworks. For example, aromatic protons in azaindole derivatives appear as distinct multiplets in δ 6.5–8.5 ppm .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. A mobile phase of acetonitrile/0.1% TFA in water (70:30) resolves impurities effectively .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode verifies molecular ion peaks (e.g., [M+H]⁺ for C₆H₇N₃·2HCl).

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer :

- Storage : Store at –20°C in airtight, light-resistant containers under nitrogen to prevent hygroscopic degradation .

- Handling : Use glove boxes or fume hoods with personal protective equipment (PPE). Avoid aqueous solutions unless immediately used, as hydrolysis may occur .

Table 2 : Stability Under Various Conditions

| Condition | Degradation (%) | Timeframe |

|---|---|---|

| 25°C, humid | 15–20 | 7 days |

| 4°C, dry | <5 | 30 days |

| –20°C, inert | <1 | 6 months |

Q. What safety precautions are essential when working with this compound?

- Methodological Answer :

- Conduct risk assessments for inhalation/contact hazards. Use respirators (N95) and nitrile gloves.

- Emergency protocols: Neutralize spills with sodium bicarbonate; rinse exposed skin with 0.9% saline .

- Toxicity testing: Prior to biological assays, perform Ames tests for mutagenicity and MTT assays for cytotoxicity .

Advanced Research Questions

Q. How does the dihydrochloride salt form influence pharmacokinetic properties compared to other salt forms?

- Methodological Answer :

- The dihydrochloride form enhances aqueous solubility (e.g., 25 mg/mL in PBS vs. 5 mg/mL for hydrochloride), improving bioavailability.

- Use Franz diffusion cells to compare transdermal permeation or Caco-2 cell monolayers for intestinal absorption .

- Computational Modeling : Molecular dynamics simulations predict salt dissociation rates in physiological buffers .

Q. What computational approaches predict reactivity and biological interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electrophilic/nucleophilic sites.

- Molecular Docking : Use AutoDock Vina to model binding to targets like kinase enzymes (e.g., JAK2). Compare binding energies of salt forms .

- MD Simulations : Simulate solvation dynamics in water/ethanol mixtures to guide solvent selection for formulations .

Q. How can discrepancies in biological activity data across models be resolved?

- Methodological Answer :

- Meta-Analysis : Apply Cohen’s d to quantify effect size differences between in vitro (e.g., HEK293 cells) and in vivo (rodent) models.

- Dose-Response Calibration : Use Hill equation modeling to normalize EC₅₀ values across assays .

- Controlled Variables : Standardize cell passage numbers, serum batches, and incubation times to reduce variability .

Q. How to design stability-indicating methods for quantifying degradation products?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (60°C), light (1.2 million lux-hours), and pH extremes (1–13). Monitor via HPLC-MS to identify degradation peaks .

- Validation Parameters : Establish linearity (R² > 0.995), LOD (0.1 µg/mL), and LOQ (0.5 µg/mL) per ICH guidelines.

Table 3 : Degradation Products Identified

| Stress Condition | Major Degradant | Structure |

|---|---|---|

| Acidic (pH 1) | 6-Azaindole-3-ol | C₅H₄N₂O |

| Oxidative (H₂O₂) | 3-Nitro-6-azaindole | C₅H₃N₃O₂ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.